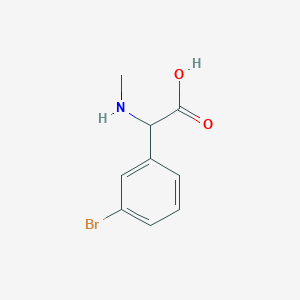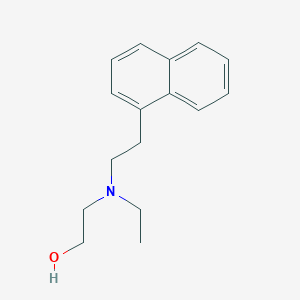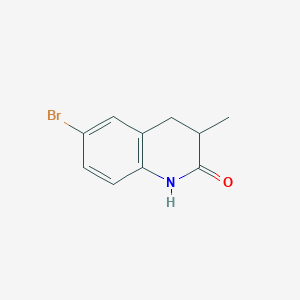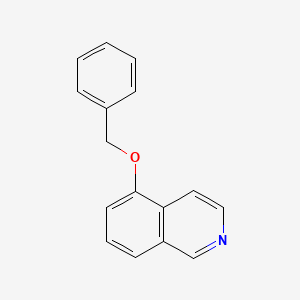
5-(Benzyloxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by a benzyl group attached to the oxygen atom at the 5th position of the isoquinoline ring Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines but with the nitrogen atom positioned differently
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and benzyl alcohol.
Reaction Conditions: The benzylation of isoquinoline can be achieved through a nucleophilic substitution reaction. This involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of benzyl alcohol, forming a benzyl oxide anion.
Coupling Reaction: The benzyl oxide anion then reacts with isoquinoline under reflux conditions to form this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzyloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation Products: Quinoline derivatives
Reduction Products: Reduced isoquinoline derivatives
Substitution Products: Functionalized isoquinoline derivatives
Applications De Recherche Scientifique
5-(Benzyloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoquinoline moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
1-Benzylisoquinoline: Similar structure but with the benzyl group attached directly to the nitrogen atom.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer properties.
Uniqueness: 5-(Benzyloxy)isoquinoline is unique due to the specific positioning of the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological profiles and applications compared to other benzylisoquinoline derivatives.
Propriétés
Numéro CAS |
61672-52-4 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14-11-17-10-9-15(14)16/h1-11H,12H2 |
Clé InChI |
KADVOJZKYIJXOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


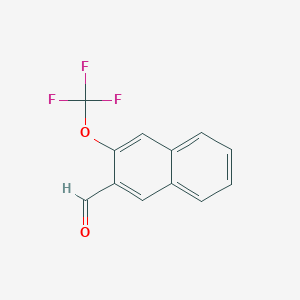
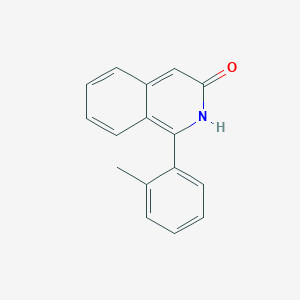


![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
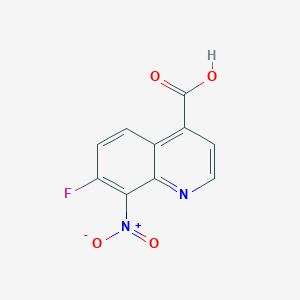
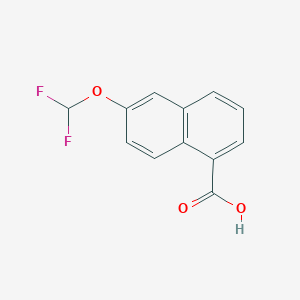
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
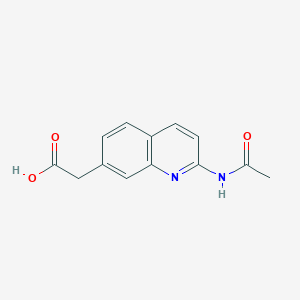
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
